4-Cyclopropyl-6-(difluoromethyl)-2-mercaptonicotinonitrile
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Overview
Description
4-Cyclopropyl-6-(difluoromethyl)-2-mercaptonicotinonitrile is a chemical compound with the molecular formula C10H8F2N2S and a molar mass of 226.25 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a mercapto group attached to a nicotinonitrile core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-(difluoromethyl)-2-mercaptonicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the nicotinonitrile core.
Addition of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents under specific reaction conditions.
Incorporation of the Mercapto Group:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-(difluoromethyl)-2-mercaptonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the difluoromethyl group.
Scientific Research Applications
4-Cyclopropyl-6-(difluoromethyl)-2-mercaptonicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-(difluoromethyl)-2-mercaptonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile: Similar structure but with a hydroxyl group instead of a mercapto group.
4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine: Contains a hydrazinopyrimidine core instead of a nicotinonitrile core.
Uniqueness
4-Cyclopropyl-6-(difluoromethyl)-2-mercaptonicotinonitrile is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from similar compounds .
Properties
IUPAC Name |
4-cyclopropyl-6-(difluoromethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S/c11-9(12)8-3-6(5-1-2-5)7(4-13)10(15)14-8/h3,5,9H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMOTFLWLJGWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=S)NC(=C2)C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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